molecular formula C6H12ClN3 B1378259 (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride CAS No. 1384427-45-5

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

Cat. No.: B1378259
CAS No.: 1384427-45-5
M. Wt: 161.63 g/mol
InChI Key: VAAYKYAEPZREAL-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C6H12ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with formaldehyde and ammonium chloride. The reaction is carried out in an aqueous medium under reflux conditions. The product is then isolated and purified through crystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form various amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of halogenated pyrazole derivatives.

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the pyrazole ring allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

  • (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide
  • (3,5-Dimethylisoxazol-4-yl)methanamine hydrochloride
  • (3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Uniqueness:

  • The presence of the dimethyl groups at positions 3 and 5 of the pyrazole ring enhances its stability and reactivity.
  • The hydrochloride salt form improves its solubility in aqueous solutions, making it more suitable for biological applications.

Properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-4-6(3-7)5(2)9-8-4;/h3,7H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAYKYAEPZREAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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